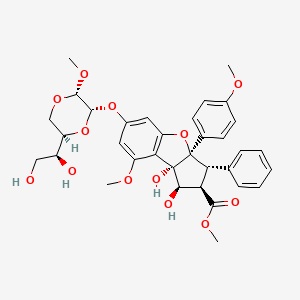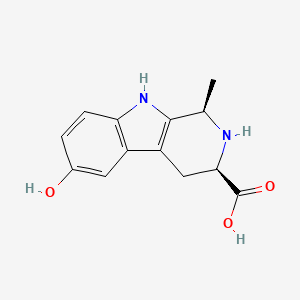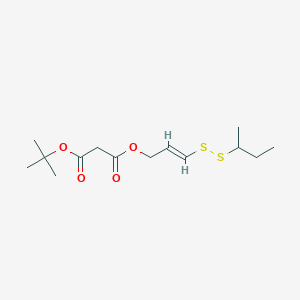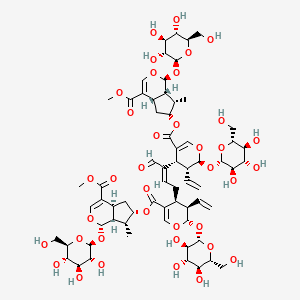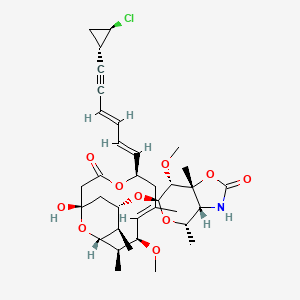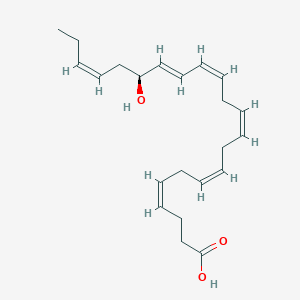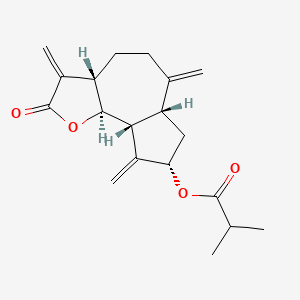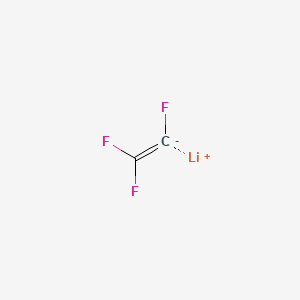
Trifluorovinyllithium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluorovinyllithium is a vinyllithium compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Trifluorovinyllithium plays a crucial role in synthesizing group 14 trifluorovinyl compounds like Ph(3)ECF=CF(2) (E = Ge, Sn, Pb). These compounds are created via the reaction of triphenylelement halides with trifluorovinyllithium. This process allows for the first structural series of such species, crucial for understanding the stereochemistry and physical properties of these compounds (Brisdon et al., 2002).
Organic Synthesis
Trifluorovinyllithium is instrumental in the synthesis of α-trifluoromethylthio carbonyl compounds. These compounds, which feature a trifluoromethylthio group (SCF3), are significant in pharmaceutical, agrochemical, and material chemistry due to their ability to improve lipophilicity, bioavailability, and metabolic stability (Rossi et al., 2018).
Radical Reactions and Synthesis of Difluoromethylene Compounds
Phenyl trifluorovinyl sulfide, produced from trifluorovinyllithium, is reactive with alkyl radicals, leading to the creation of gem-difluoromethylene compounds. These compounds are valuable in developing new materials and pharmaceuticals (Okano et al., 2004).
Trifluoromethylthiolation
Trifluorovinyllithium contributes to developing new, shelf-stable, and highly reactive electrophilic trifluoromethylthiolating reagents. These reagents are significant for late-stage trifluoromethylthiolation in drug development, enhancing lipophilicity and metabolic stability of drug molecules (Shao et al., 2015).
Sustainable Chemistry
In sustainability-focused research, trifluorovinyllithium is involved in processes that convert greenhouse gases into valuable fluorinated compounds. This application is critical in reducing the environmental impact and enhancing the sustainability of chemical production (Musio et al., 2018).
Medicinal Chemistry
Trifluorovinyllithium is used in creating trifluoromethoxy substituted pharmaceuticals, which are significant in various therapeutic areas such as analgesics, cardiovascular drugs, and psychopharmacological drugs. Its role is vital in diversifying the range of active pharmaceutical ingredients (Jeschke et al., 2007).
Organic Electronic Materials
Trifluorovinyllithium has applications in synthesizing high electron-affinity molybdenum dithiolene complexes. These complexes are used as p-dopants in organic molecular semiconductors, demonstrating trifluorovinyllithium's role in the development of new electronic materials (Qi et al., 2009).
Eigenschaften
CAS-Nummer |
683-78-3 |
|---|---|
Produktname |
Trifluorovinyllithium |
Molekularformel |
C2F3Li |
Molekulargewicht |
88 g/mol |
IUPAC-Name |
lithium;1,1,2-trifluoroethene |
InChI |
InChI=1S/C2F3.Li/c3-1-2(4)5;/q-1;+1 |
InChI-Schlüssel |
HRHFIBUJFYRIMC-UHFFFAOYSA-N |
SMILES |
[Li+].[C-](=C(F)F)F |
Kanonische SMILES |
[Li+].[C-](=C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[1-[5-[2-(Dimethylamino)heptyl]oxolan-2-yl]ethyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione](/img/structure/B1247782.png)
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3s)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1247783.png)


